Octadec-9-en-1-yl tetradecanoate
Description
Significance of Wax Esters in Chemical and Biochemical Sciences
Wax esters are characterized by the ester linkage between a fatty acid and a fatty alcohol. wikipedia.orglibretexts.org This structure imparts hydrophobic properties, making them effective as water barriers and protective coatings in various organisms. wikipedia.orglibretexts.orgcreative-proteomics.com Naturally occurring wax esters are found in diverse biological sources, including plant cuticles, insect exoskeletons, and the lipids of marine organisms and birds. wikipedia.orgresearchgate.netlibretexts.orggerli.com For instance, they prevent water loss in plant leaves and provide buoyancy in some marine fishes. wikipedia.org In humans, wax monoesters constitute a portion of sebum lipids and are found in the secretions of meibomian glands, which are important for the tear film. researchgate.netgerli.com The composition of these natural wax esters can be complex, involving aliphatic chains that are straight or branched, with varying lengths and degrees of unsaturation. researchgate.net
Beyond their biological roles, wax esters have commercial importance, being components of waxes like carnauba wax, candelilla wax, and beeswax, which are used in various industrial applications, including cosmetics, pharmaceuticals, and lubricants. wikipedia.orgresearchgate.netlabinsights.nl The synthesis of wax esters can be achieved through chemical methods or enzymatic catalysis, with enzymatic approaches using immobilized lipases gaining attention for their potential environmental and cost benefits. ucm.esresearchgate.netresearchgate.net
Academic Context and Research Trajectories of Oleyl Myristate
Oleyl myristate (with the molecular formula C₃₂H₆₂O₂) is a specific wax ester that has appeared in academic research contexts related to lipid metabolism, enzymatic synthesis, and the study of complex lipid mixtures. uni.luuni.lularodan.com Its structure, combining the 14-carbon myristic acid and the 18-carbon oleyl alcohol, places it within the diverse range of wax ester molecules found in nature and synthesized for research and industrial purposes. larodan.com
Research involving oleyl myristate often intersects with studies on other fatty acid esters and lipids, reflecting its role as a component in biological systems or as a target for synthesis and analysis. For example, studies investigating the enzymatic synthesis of wax esters from sources like palm oil have included oleyl myristate among the target products, demonstrating the potential for producing this specific ester through biocatalytic methods. researchgate.netresearchgate.net The efficiency of such enzymatic reactions can be influenced by factors like reaction time, temperature, enzyme concentration, and substrate ratio. researchgate.net
Furthermore, the study of complex lipid profiles in biological secretions, such as meibum, has identified various wax esters, including those with chain lengths similar to oleyl myristate, highlighting its relevance in understanding the composition and function of these physiological lipids. gerli.comnih.gov Research into the interactions and structural relationships between different lipid classes, such as wax esters and cholesteryl esters, in these biological mixtures also provides context for the behavior and potential roles of individual components like oleyl myristate. nih.gov
While specific detailed research findings solely focused on the isolated biochemical functions or detailed physical properties of oleyl myristate as a single compound are less extensively documented compared to broader classes of lipids, its presence in studies concerning enzymatic lipid modification and the analysis of natural lipid mixtures underscores its position as a relevant, albeit often one among many, subject in advanced lipid research. Its precise physical properties, such as melting point and solubility, are influenced by its specific fatty acid and alcohol components and their degree of unsaturation. wikipedia.orgparchem.com
Table 1: Properties of Oleyl Myristate
| Property | Value | Source |
| Molecular Formula | C₃₂H₆₂O₂ | PubChem uni.lu |
| Molecular Weight | 478.83 g/mol | Larodan larodan.com |
| IUPAC Name | [(Z)-octadec-9-enyl] tetradecanoate | PubChem uni.lu |
| CAS Number | 22393-93-7 | Larodan larodan.com |
| InChIKey | WMOBLRURFXZUMY-MSUUIHNZSA-N | PubChem uni.lu |
Table 2: Examples of Wax Esters and Their Components
| Wax Ester | Fatty Acid | Fatty Alcohol | Source |
| Oleyl Myristate | Myristic Acid | Oleyl Alcohol | Implied |
| Cetyl Palmitate | Palmitic Acid | Cetyl Alcohol | Chemistry LibreTexts libretexts.org |
| Triacontanyl Palmitate | Palmitic Acid | Triacontanyl Alcohol | Wikipedia wikipedia.org |
| Stearyl Stearate | Stearic Acid | Stearyl Alcohol | Cyberlipid gerli.com |
| Lauryl Palmitate | Lauric Acid | Lauryl Alcohol | Cyberlipid gerli.com |
Structure
2D Structure
Properties
IUPAC Name |
octadec-9-enyl tetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBLRURFXZUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945048 | |
| Record name | Octadec-9-en-1-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22393-93-7 | |
| Record name | Octadec-9-en-1-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Oleyl Myristate and Analogous Wax Esters
Enzymatic Esterification and Transesterification Pathways
Enzymatic synthesis of wax esters like oleyl myristate commonly involves esterification reactions between a fatty acid (myristic acid) and a fatty alcohol (oleyl alcohol), or transesterification reactions utilizing a lipid source and a fatty alcohol. Lipases are the primary class of enzymes used for these transformations.
Lipase-Catalyzed Synthesis: Mechanistic Features and Biocatalyst Selection
Lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of ester bonds in lipids in aqueous environments. scielo.bruniroma1.it Under low water activity or in non-aqueous media, their catalytic activity can be reversed, enabling them to catalyze esterification and transesterification reactions. scielo.bruniroma1.itakjournals.com
The mechanism of lipase-catalyzed esterification is generally described by a reversible Ping-Pong Bi-Bi mechanism. scielo.brresearchgate.netrsc.org This mechanism involves the formation of an acyl-enzyme intermediate. Initially, the carboxylic acid substrate binds to the lipase's active site, and a nucleophilic attack by a serine residue within the active site on the carbonyl carbon of the fatty acid leads to the formation of a tetrahedral intermediate. researchgate.net This intermediate collapses, releasing water and forming a covalent acyl-enzyme complex. researchgate.netrsc.org Subsequently, the alcohol substrate (oleyl alcohol in the case of oleyl myristate synthesis) attacks the carbonyl carbon of the acyl-enzyme complex, forming a second tetrahedral intermediate. This intermediate then breaks down, releasing the ester product (oleyl myristate) and regenerating the free enzyme. researchgate.net
Immobilized Enzyme Systems in Oleyl Myristate Production
Immobilizing lipases onto solid supports offers several advantages for industrial applications, including enhanced enzyme stability, ease of separation from the reaction mixture, and the potential for reuse, leading to more cost-effective processes. akjournals.comrsc.orgucm.es Various support materials and immobilization techniques have been explored for lipase-catalyzed esterification and transesterification reactions. rsc.orgucm.es
In the context of wax ester production, including potentially oleyl myristate, immobilized lipases have been successfully employed. researchgate.netnih.govgoogle.comgoogle.comejbiotechnology.info For instance, immobilized lipases from Mucor miehei (Lipozyme) and Candida antarctica (Novozym 435) have been used for the synthesis of wax esters from palm oil and oleyl alcohol. google.comgoogle.comejbiotechnology.info The support material can influence the enzyme's activity and stability, particularly in solvent-free or low-water systems, by affecting the partitioning of water and substrates in the vicinity of the enzyme. akjournals.comrsc.org The use of immobilized lipases in packed bed reactors has also been explored for continuous enzymatic synthesis, demonstrating potential for large-scale production. nih.gov
Optimization of Reaction Parameters: Temperature, Substrate Molar Ratios, Solvents, and Water Activity
Optimizing reaction parameters is essential to maximize the yield and efficiency of lipase-catalyzed synthesis of wax esters. Key parameters include temperature, substrate molar ratios, the presence and type of solvent, and water activity.
Temperature: Reaction temperature affects enzyme activity and stability. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. akjournals.commdpi.com Optimal temperatures vary depending on the specific lipase (B570770) used. mdpi.com
Substrate Molar Ratios: The molar ratio of fatty acid to fatty alcohol (or lipid to fatty alcohol in transesterification) significantly influences the reaction equilibrium and yield. mdpi.comrsc.org An appropriate molar ratio is crucial for achieving high conversion rates, and excess of one substrate can sometimes lead to substrate inhibition. mdpi.comcore.ac.ukresearchgate.net For instance, studies on wax ester synthesis have shown optimal yields at specific molar ratios of substrates. mdpi.comgoogle.comgoogle.comejbiotechnology.inforesearchgate.net
Solvents: The choice of solvent or conducting the reaction in a solvent-free system impacts substrate solubility, enzyme activity, and the thermodynamic equilibrium of the reaction. akjournals.comrsc.orgrsc.org Hydrophobic organic solvents with a log P value typically greater than 3.5 are often preferred for lipase-catalyzed esterification as they help maintain the essential water layer around the enzyme and favor ester synthesis over hydrolysis. akjournals.comrsc.orgresearchgate.net Solvent-free systems are also explored for their environmental and economic benefits. nih.govrsc.orgnih.gov
Water Activity: Water activity (aw) is a critical parameter in enzymatic synthesis in non-aqueous media. A certain level of water is necessary for lipase activity, but excess water favors the reverse hydrolysis reaction, reducing ester yield. akjournals.comrsc.org Optimizing water activity is crucial for achieving high conversion in esterification reactions. akjournals.comrsc.orgnih.gov The optimal water activity depends on the lipase, the support material, and the reaction medium. akjournals.com
Data from research studies highlight the impact of these parameters on wax ester synthesis. For example, in the enzymatic synthesis of cetyl octanoate, increasing reaction time and enzyme amount led to higher yields. mdpi.com The molar ratio of substrates also played a critical role. mdpi.com In another study focusing on isopropyl myristate synthesis, temperature was found to be an essential parameter affecting enzyme activity and stability. nih.gov
Table: Effect of Reaction Parameters on Enzymatic Wax Ester Synthesis (Illustrative based on search results)
| Parameter | Effect on Reaction | Notes |
| Temperature | Impacts enzyme activity and stability; higher temperatures can increase rate but may cause denaturation. akjournals.commdpi.com | Optimal temperature is enzyme-dependent. mdpi.com |
| Substrate Molar Ratio | Affects reaction equilibrium and yield; can lead to inhibition at high concentrations of one substrate. mdpi.comrsc.orgcore.ac.ukresearchgate.net | Specific optimal ratios are determined experimentally for different substrate pairs and enzymes. mdpi.comgoogle.comgoogle.comejbiotechnology.inforesearchgate.net |
| Solvent (Type/Presence) | Influences substrate solubility, enzyme activity, and equilibrium. akjournals.comrsc.orgrsc.org | Hydrophobic solvents (log P > 3.5) often preferred. akjournals.comrsc.orgresearchgate.net Solvent-free systems offer benefits. nih.govrsc.orgnih.gov |
| Water Activity (aw) | Crucial for enzyme activity; excess favors hydrolysis. akjournals.comrsc.org | Optimal aw is enzyme, support, and medium dependent. akjournals.com Needs careful control for high yields. rsc.orgnih.gov |
| Enzyme Amount | Higher amounts generally lead to increased reaction rates and yields up to a certain point. mdpi.com | Optimization is needed to balance cost and conversion. mdpi.com |
Non-Enzymatic Synthetic Approaches and Catalysis
While enzymatic methods are prominent, oleyl myristate and other wax esters can also be synthesized through non-enzymatic chemical routes. These typically involve the direct esterification of a fatty acid with a fatty alcohol, often catalyzed by chemical catalysts.
Traditional chemical esterification processes often utilize strong mineral acids (such as sulfuric acid or hydrochloric acid), organic acids (like p-toluenesulfonic acid), or metal catalysts. These methods typically require higher reaction temperatures and pressures compared to enzymatic synthesis and can sometimes lead to undesirable side reactions, such as the formation of by-products, isomerization, or degradation of unsaturated fatty acid chains like the oleyl group.
More modern non-enzymatic approaches may explore milder catalytic systems or alternative reaction conditions to improve selectivity and reduce energy consumption. For example, research into the synthesis of fatty alcohols from fatty acid methyl esters has explored non-catalytic reduction methods using metal hydrides under milder conditions. mdpi.com While this specific example focuses on alcohol production, it illustrates the investigation into alternative non-enzymatic pathways for lipid modifications. However, detailed information specifically on non-enzymatic synthesis of oleyl myristate was not extensively found in the provided search results.
Green Chemistry Principles in Oleyl Myristate Synthesis
The synthesis of oleyl myristate can be approached with principles of green chemistry in mind, aiming to reduce environmental impact and improve process sustainability. Enzymatic synthesis aligns well with several green chemistry principles. ucm.es
Key green chemistry aspects in enzymatic wax ester synthesis include:
Use of Biocatalysts: Lipases are biodegradable and operate under mild conditions (lower temperatures and atmospheric pressure), reducing energy consumption compared to high-temperature chemical processes. akjournals.comucm.es
Reduced Solvent Usage or Environmentally Friendly Solvents: Enzymatic reactions can often be carried out in solvent-free systems or in environmentally benign solvents, minimizing the use and disposal of volatile organic compounds (VOCs). akjournals.comnih.govrsc.orgnih.gov
Reduced Waste Generation: Enzymatic processes tend to produce fewer by-products and can simplify downstream purification, leading to less waste. ucm.es
Use of Renewable Resources: Utilizing fatty acids and alcohols derived from renewable sources (like plant oils) as substrates contributes to the sustainability of the process.
The development of immobilized enzyme systems further enhances the "greenness" of enzymatic synthesis by allowing for enzyme recovery and reuse over multiple reaction cycles. rsc.orgnih.govucm.es This reduces the amount of enzyme needed and minimizes waste associated with enzyme disposal.
Biosynthetic Pathways of Oleyl Myristate Precursors
Oleyl myristate is an ester formed from oleyl alcohol and myristic acid. Understanding the biosynthetic pathways of these precursors provides insight into their natural origins.
Myristic Acid Biosynthesis: Myristic acid (a saturated fatty acid with 14 carbons) is a common fatty acid found in various organisms, including bacteria, plants, and animals. hmdb.ca Its biosynthesis occurs through the fatty acid synthesis pathway. hmdb.ca In bacteria, myristic acid can be specifically required for the synthesis of certain compounds, and its production can be regulated. iaea.org Studies in rat hepatocytes have shown that myristic acid can be synthesized through lipogenesis, the shortening of palmitic acid, and the elongation of lauric acid. researchgate.net Myristic acid is also known to be conjugated to proteins in a process called myristoylation, which plays a role in protein localization and signaling. hmdb.canih.govnih.gov
Oleic Acid Biosynthesis: Oleic acid (an 18-carbon monounsaturated fatty acid with a cis double bond at the ninth carbon) is one of the most abundant fatty acids in nature, found in various fats and oils. wikipedia.orgrqbchemical.com The biosynthesis of oleic acid primarily involves the aerobic dehydrogenation of stearoyl-CoA (derived from stearic acid) catalyzed by the enzyme stearoyl-CoA 9-desaturase. wikipedia.orgnih.gov This enzyme introduces a double bond at the delta-9 position of the saturated fatty acyl chain. wikipedia.orgnih.gov In plants, oleic acid is synthesized in plastids and can then be further modified in the endoplasmic reticulum. researchgate.net
Oleyl alcohol, the other precursor for oleyl myristate, is typically derived from the reduction of oleic acid or its esters. wikipedia.org
Formulation Science and Engineering of Oleyl Myristate Systems
Oleyl Myristate in Microemulsion and Nanoemulsion Systems
Oleyl myristate can serve as an oil phase component in the formation of microemulsions and nanoemulsions. These systems are of interest due to their potential for enhanced solubilization and delivery of active ingredients, as well as their physical stability. Nanoemulsions, for instance, are kinetically stable colloidal solutions with droplet sizes typically ranging from 20 to 200 nm, although some definitions specify a range of 1 to 100 nm. walshmedicalmedia.commdpi.compermegear.com Their small droplet size contributes to increased surface area and can improve the absorption of incorporated substances. mdpi.com
Phase Behavior Studies and Ternary Diagrams
The formation and stability of microemulsions and nanoemulsions containing oleyl myristate are often investigated through the construction of phase diagrams, particularly pseudo-ternary phase diagrams. These diagrams map the regions of single-phase (microemulsion or nanoemulsion) and multiphase systems as a function of the composition of three components or pseudo-components: the oil phase (containing oleyl myristate), the surfactant/co-surfactant mixture, and the aqueous phase. itmedicalteam.plmdpi.com
Studies involving palm-based esters, which can contain oleyl myristate, have utilized ternary phase diagrams to identify regions suitable for nanoemulsion formation. For example, systems using palm kernel oil esters (PKOEs) as the oil phase, Tween 80 as the surfactant, and water as the aqueous phase exhibited a large isotropic liquid region, indicating suitability for producing nanoemulsions. walshmedicalmedia.com The size of the isotropic region is influenced by factors such as the surfactant HLB value and the viscosity of the oil phase. walshmedicalmedia.com
Pseudo-ternary phase diagrams are crucial for determining the concentration range of components that yield a microemulsion region. mdpi.com The size of this region can be influenced by the type and concentration of surfactants and co-surfactants used. mdpi.comresearchgate.net
Interfacial Phenomena and Emulsion Stability
The stability of microemulsions and nanoemulsions containing oleyl myristate is closely linked to interfacial phenomena. Surfactants and co-surfactants adsorb at the interface between the oil and aqueous phases, reducing interfacial tension and forming an interfacial film that stabilizes the dispersed droplets. permegear.comresearchgate.net
Physical stability of these systems can be evaluated through various methods, including monitoring particle size distribution, zeta potential, and observing phase separation over time under different storage conditions (e.g., temperature, centrifugation). walshmedicalmedia.commdpi.compermegear.com For instance, nanoemulsions containing palm-based esters were stable under centrifugation and at specific storage temperatures (25°C), with some formulations showing stability at 4°C and 45°C as well. walshmedicalmedia.com
The small droplet size in nanoemulsions contributes to their stability against sedimentation or creaming due to reduced gravitational pull. mdpi.com Steric stabilization, provided by the adsorbed layer of emulsifier, increases repulsive forces between droplets, helping to prevent flocculation and coalescence. mdpi.com Viscosity measurements can also be used to evaluate the stability of nanoemulsions, as changes in viscosity can indicate alterations in the system. mdpi.com
Role of Oleyl Myristate in Rheological Modification of Complex Formulations
Ingredients like isopropyl myristate, a related ester, are known to affect the rheological profile of vehicles and can influence the permeation of active agents. atamanchemicals.com Rheology modifiers are commonly incorporated into emulsion-based formulations to control viscosity, improve spreadability, prevent phase separation, and enhance sensory attributes. mdpi.comijstr.orggoogle.com The viscosity of a formulation is crucial during manufacturing processes (requiring low viscosity for stirring and pumping) and during application (requiring low viscosity for easy spreading). mdpi.com
Studies on lamellar liquid crystals formed in systems containing Brij97 (polyoxyethylene-10-oleyl ether) and oils like isopropyl myristate have investigated rheological properties, showing that these structures can exhibit viscoelastic behavior. niscpr.res.in The rheology of such systems can be influenced by factors like temperature and the presence of other components. niscpr.res.injst.go.jp
Interplay with Surfactants and Co-surfactants in Colloidal Systems
The successful incorporation of oleyl myristate into microemulsions and nanoemulsions heavily relies on its interaction with surfactants and co-surfactants. These amphiphilic molecules are essential for reducing the interfacial tension between the oil and water phases and forming stable colloidal dispersions. permegear.comresearchgate.net
Surfactants facilitate the mixing of immiscible phases by adsorbing at the interface. researchgate.net Co-surfactants are often used in conjunction with surfactants to further reduce interfacial tension and increase the fluidity of the interfacial film, which helps in the formation of smaller droplets and expands the microemulsion region in phase diagrams. itmedicalteam.plresearchgate.net
Studies on microemulsion systems using different oil phases (including isopropyl myristate, a related ester) and surfactant/co-surfactant combinations have demonstrated the significant impact of the surfactant and co-surfactant type and ratio on the phase behavior and the size of the microemulsion region. researchgate.netresearchgate.net For instance, the hydrocarbon chain length of sucrose (B13894) ester surfactants and the type of essential oil influenced the microemulsion region size in systems also containing isopropyl myristate. mdpi.com The ratio of surfactant to co-surfactant is a critical factor in achieving stable and isotropic nanoemulsions. permegear.com
The effectiveness of surfactants in stabilizing oil droplets is related to their ability to form a stable outer layer on the droplet surface through interactions such as dipole-dipole forces, hydrogen bonding, and van der Waals interactions. researchgate.net The packing parameter of individual surfactants and the elasticity of the interfacial film formed by surfactant mixtures also play a role in determining the solubilization capacity and stability of microemulsions. acs.org
Advanced Analytical Methodologies for Oleyl Myristate Characterization
Chromatographic Techniques for Structural Elucidation and Quantification
Chromatography plays a vital role in separating oleyl myristate from complex mixtures and quantifying its concentration. Coupled with mass spectrometry, these techniques provide detailed structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Composition Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of lipid compositions, including wax esters like oleyl myristate. This technique separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. For the analysis of wax esters, high-temperature GC columns are often employed to handle their relatively high molecular weights and boiling points.
In GC-MS analysis, wax esters can be identified by the chain lengths and unsaturation of their alcohol and acid chains. For instance, a wax ester is designated by the chain length and unsaturation of the alcohol followed by the acid (e.g., C20:0–16:1 for arachidyl palmitoleate). Single-ion monitoring (SIM) in GC-MS is an effective method for analyzing mixtures, as saturated wax esters are characterized by a major diagnostic ion corresponding to the protonated acid moiety of the ester. nih.gov For example, stearic acid (C18:0) shows a diagnostic ion at m/z 285. nih.gov
While direct analysis of intact wax esters by GC-MS is possible, a common approach for detailed fatty acid and alcohol composition analysis involves the hydrolysis of the wax ester followed by derivatization (e.g., to fatty acid methyl esters) and subsequent GC or GC-MS analysis. nih.govphysiology.org This method allows for the identification and quantification of the constituent fatty acid (myristic acid) and fatty alcohol (oleyl alcohol) components.
GC-MS conditions for analyzing fatty acid methyl esters and oleyl alcohol have been reported, utilizing columns like a Varian DB-5 or equivalent. scielo.brscielo.br Temperature programs typically involve an initial temperature followed by a ramp to a higher temperature to elute compounds with varying boiling points. scielo.brscielo.br Flame ionization detection (FID) is commonly used for quantification in GC. scielo.brscielo.br
Liquid Chromatography-Based Separations
Liquid chromatography (LC) techniques are also applicable to the separation and analysis of oleyl myristate, particularly when the sample matrix is less amenable to GC or when dealing with less volatile derivatives or mixtures. High-Performance Liquid Chromatography (HPLC) is frequently used for the analysis of various lipid classes.
While specific examples of HPLC directly analyzing oleyl myristate are less prominent in the provided results compared to GC-MS for wax esters in general, LC-MS has been used in lipidomics studies to analyze metabolites, including those related to fatty acids like myristate. mitoproteome.orgnih.gov LC coupled with atmospheric-pressure chemical ionization mass spectrometry (LC-APCI-MS) has been used for the analysis of monoacylglycerols like rac-glycerol 1-myristate. sigmaaldrich.com
HPLC has also been employed to separate and determine various fatty acid esters and alcohols. oup.com The choice of stationary phase and mobile phase in LC is critical for achieving adequate separation of lipids based on their polarity, chain length, and degree of unsaturation. Normal-phase or reversed-phase LC can be utilized depending on the specific analytical goal.
Spectroscopic Approaches for Compositional and Conformational Analysis
Spectroscopic methods provide valuable information about the chemical structure and functional groups present in oleyl myristate.
Infrared (FTIR) Spectroscopy for Chemical Signature Identification
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule based on their characteristic vibrational modes. FTIR spectroscopy can provide a chemical signature for oleyl myristate. google.comescholarship.org
For esters, including wax esters, a prominent absorption band is typically observed in the region of 1700-1750 cm⁻¹, corresponding to the stretching vibration of the carbonyl group (C=O) in the ester linkage. ikm.org.my The presence of the long hydrocarbon chains from both the oleyl alcohol and myristic acid moieties will also give rise to characteristic C-H stretching and bending vibrations in the fingerprint region of the spectrum. FTIR spectroscopy has been used to verify the presence of the ester carbonyl group in wax esters. ikm.org.my
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a useful variant for analyzing samples directly without extensive preparation. cir-safety.orgcir-safety.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the detailed molecular structure of organic compounds like oleyl myristate. Both ¹H NMR and ¹³C NMR spectroscopy provide information about the different types of hydrogen and carbon atoms and their connectivity within the molecule.
¹H NMR spectroscopy reveals the different proton environments, their relative numbers, and their coupling patterns, which helps in assigning specific protons to different parts of the oleyl myristate molecule (e.g., the vinylic protons of the oleyl chain, the methylene (B1212753) protons adjacent to the ester group, and the terminal methyl protons). ill.eutsijournals.com
¹³C NMR spectroscopy provides information about the different carbon environments, including the characteristic signal for the carbonyl carbon of the ester group, as well as signals for the various methylene and methyl carbons in the hydrocarbon chains. ikm.org.my The ¹³C NMR spectrum can confirm the presence of the ester group, with a peak typically observed around 170-175 ppm. ikm.org.my
NMR spectroscopy has been applied to the analysis of various lipids and fatty acid esters, providing detailed structural insights. tsijournals.comgoogle.comaip.org
Chemometric Applications in Oleyl Myristate Mixture Analysis
Chemometrics involves the application of mathematical and statistical methods to chemical data. In the context of analyzing oleyl myristate, particularly in mixtures, chemometric techniques can be used for data analysis, pattern recognition, and the development of quantitative models. mdpi.comresearchgate.netaijr.orgkyoto-u.ac.jp
When analyzing complex mixtures containing oleyl myristate, such as natural lipid extracts or formulated products, chromatographic and spectroscopic data can be subjected to chemometric analysis. Techniques like Principal Component Analysis (PCA) or Hierarchical Cluster Analysis (HCA) can be used for exploratory data analysis to identify patterns, group similar samples, or detect outliers based on their analytical profiles (e.g., GC chromatograms or FTIR spectra). mdpi.comresearchgate.net
Quantitative chemometric methods, such as Partial Least Squares Regression (PLSR) or Principal Component Regression (PCR), can be employed to build calibration models for the quantification of oleyl myristate in mixtures based on spectroscopic data (e.g., FTIR spectra) or chromatographic peak areas, without necessarily requiring complete separation of all components. mdpi.com This can be particularly useful for rapid screening or quality control purposes. Chemometric analysis of spectroscopic data has the advantage of providing quantitative information from a set of spectra without physically separating the mixture components. kyoto-u.ac.jp
Future Research Directions and Emerging Applications of Oleyl Myristate in Scientific Endeavors
Development of Novel Biocatalytic Systems for Enhanced Production Efficiency
Enzymatic synthesis presents a promising avenue for the efficient and environmentally friendly production of wax esters, including oleyl myristate. Research is focused on developing and optimizing biocatalytic systems to improve the yield and sustainability of this process. Lipases, in particular, have shown efficacy in catalyzing esterification and alcoholysis reactions for wax ester synthesis.
Studies have explored the enzymatic synthesis of various wax esters using immobilized lipases. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) and immobilized lipase EQ3 have been investigated for their ability to catalyze the synthesis of wax esters from different oil sources and fatty alcohols researchgate.netgoogle.comnih.govkemdikbud.go.idejbiotechnology.info. Research indicates that factors such as reaction temperature, enzyme concentration, substrate molar ratio, and reaction time significantly influence the yield of wax esters google.comnih.govkemdikbud.go.id.
Ongoing research aims to enhance the efficiency and stability of these biocatalytic systems. This involves optimizing reaction parameters, exploring different types of lipases and immobilization techniques, and potentially engineering enzymes for improved performance in specific reaction conditions researchgate.netmdpi.commdpi.com. The goal is to achieve higher conversion rates and productivity, making enzymatic synthesis a more viable and cost-effective method for large-scale oleyl myristate production. For example, studies on isopropyl myristate synthesis, a related fatty acid ester, have demonstrated high conversion rates (up to 98.5%) using immobilized lipase in packed bed reactors with optimized conditions and water removal strategies nih.govresearchgate.net. While these studies focus on isopropyl myristate, the principles and techniques are relevant to the biocatalytic synthesis of oleyl myristate.
Data on the enzymatic synthesis of wax esters, including oleyl myristate, highlight the impact of various parameters:
| Parameter | Effect on Yield (General Trend) | Relevant Studies |
| Temperature | Increased yield up to an optimum, then decreases due to enzyme denaturation google.comkemdikbud.go.id | google.comkemdikbud.go.id |
| Enzyme Concentration | Increased yield with increasing enzyme loading, up to a certain point google.com | google.com |
| Substrate Molar Ratio | Optimum ratio required; excess alcohol can inhibit enzyme activity nih.govkemdikbud.go.id | nih.govkemdikbud.go.id |
| Reaction Time | Increased yield over time until equilibrium is reached google.com | google.com |
| Solvent | Choice of solvent can impact enzyme activity and substrate solubility kemdikbud.go.id | kemdikbud.go.id |
Future research in this area is likely to focus on continuous biocatalytic processes, enzyme engineering for enhanced activity and stability in non-aqueous or low-water environments, and the development of novel reactor designs to improve mass transfer and product recovery mdpi.commdpi.com.
Advanced Computational Modeling for Molecular Interactions and System Dynamics
Computational modeling, particularly molecular dynamics (MD) simulations, is becoming an increasingly valuable tool for understanding the behavior of lipids and their interactions at a molecular level biorxiv.orgnih.govmdpi.com. This is crucial for predicting the properties of oleyl myristate in various environments and its interactions with other molecules or biological structures.
MD simulations can provide insights into the self-assembly of lipid molecules, their arrangement in bilayers or other nanostructures, and their dynamic behavior biorxiv.orgnih.govresearchgate.netsemanticscholar.orgmdpi.com. For oleyl myristate, computational modeling can help elucidate how its unsaturated chain and ester group influence its conformation, fluidity, and interactions within complex systems. Studies have utilized MD simulations to investigate the self-assembly of palm kernel oil-based nanoemulsions, which contain oleyl myristate, to understand their potential as drug delivery systems researchgate.netsemanticscholar.orgmdpi.comupm.edu.my. These simulations can reveal details about the formation of micelles or other aggregated structures and how oleyl myristate integrates into these formations.
Furthermore, computational modeling can be used to study the interactions of oleyl myristate with biological membranes, which is relevant for understanding its potential as a penetration enhancer or its behavior within lipid nanoparticles designed for drug delivery mdpi.comacs.orgamericanpharmaceuticalreview.combioisi.pt. By simulating the diffusion of molecules through lipid bilayers containing oleyl myristate, researchers can gain a deeper understanding of its mechanism of action and predict its effect on membrane permeability.
Future directions in computational modeling for oleyl myristate include more complex simulations incorporating a wider range of components found in biological or formulated systems, the use of advanced force fields for improved accuracy, and the application of machine learning techniques to predict properties based on molecular structure mdpi.comnih.govadvancedsciencenews.com. These computational approaches can accelerate the discovery and design of new applications for oleyl myristate by providing predictive capabilities and reducing the need for extensive experimental screening.
Exploration of Oleyl Myristate in Biomaterial and Nanotechnology Research
Oleyl myristate's physicochemical properties make it a candidate for exploration in the fields of biomaterials and nanotechnology, particularly in the development of delivery systems and functional materials.
In nanotechnology, oleyl myristate can be explored as a component in lipid nanoparticles (LNPs) and nanoemulsions researchgate.netmdpi.comnih.govgoogle.comnih.govgoogle.comsapphirebioscience.comnih.govmdpi.com. These nanocarriers have garnered significant interest for their potential in drug delivery, gene therapy, and diagnostics. Oleyl myristate's lipid nature can contribute to the stability and drug loading capacity of LNPs and nanoemulsions, particularly for lipophilic active compounds researchgate.netmdpi.comnih.govnih.gov. Research on lipid nanoparticles for drug delivery has investigated various lipid components, and oleyl myristate, being a component of some natural oils used in formulations, could play a role in the development of novel LNP systems nih.govgoogle.comnih.govgoogle.comsapphirebioscience.com. Studies on nanoemulsions containing palm kernel oil esters, including oleyl myristate, have shown potential for drug delivery applications, highlighting the relevance of this lipid in nanocarrier systems researchgate.netsemanticscholar.orgmdpi.commdpi.com.
Furthermore, oleyl myristate's properties could be advantageous in the development of biomaterials, such as components in tissue engineering scaffolds, drug eluting implants, or biodegradable polymers google.com. Its biocompatibility and biodegradable nature, typical of many fatty acid esters, make it a suitable candidate for such applications. Research in biomaterials is increasingly focusing on lipid-based components due to their favorable interactions with biological systems.
Future research will likely investigate the specific roles of oleyl myristate in influencing the characteristics of these biomaterials and nanocarriers, such as particle size, stability, drug release profile, and interaction with biological environments nih.govmdpi.commigrationletters.com. This could involve studying the self-assembly behavior of systems containing oleyl myristate, evaluating its impact on the mechanical properties of biomaterials, and assessing the efficacy of oleyl myristate-containing nanocarriers in delivering therapeutic agents. The potential for surface modification of lipid nanoparticles containing components like oleyl myristate could also be a key area of future development to enhance targeting and cellular uptake nih.gov.
Q & A
Q. Q1. What experimental methods are recommended for synthesizing and characterizing oleyl myristate in a research setting?
Methodological Answer:
- Synthesis: Use esterification of oleyl alcohol with myristic acid, catalyzed by acid (e.g., sulfuric acid) or enzymatic methods (lipases), under controlled temperature (e.g., 60–80°C) and inert atmosphere to prevent oxidation .
- Characterization: Confirm purity and structure via:
- NMR spectroscopy (¹H and ¹³C) for functional group identification.
- GC-MS or HPLC to quantify unreacted starting materials.
- FTIR for ester linkage verification (C=O stretch at ~1740 cm⁻¹).
- DSC to analyze thermal stability and phase transitions .
Q. Q2. How can solubility profiles of oleyl myristate be systematically determined for formulation studies?
Methodological Answer:
-
Procedure:
-
Example Data:
Solvent Solubility (25°C) Oleyl Alcohol Soluble Isopropyl Myristate Dispersible Water Insoluble
Advanced Research Questions
Q. Q3. How can molecular dynamics (MD) simulations be applied to study oleyl myristate's self-assembly in lipid-based formulations?
Methodological Answer:
- Simulation Design:
- Software: Use GROMACS with OPLS-AA force field .
- System Setup: Optimize molecular geometry via DFT/B3LYP (WinGAMESS), then simulate in a 1000 nm³ box with SPC water model .
- Parameters: Run 20 ns NVT ensemble simulations at 300 K, with PME for electrostatic interactions .
- Key Metrics:
- Radius of Gyration (Rg): Quantifies aggregate compactness (e.g., Rg reduction from 3.92 nm to 2.49 nm indicates tighter packing) .
- Validation: Compare simulated aggregate diameters (~5.78 nm) with experimental DLS data .
Q. Q4. How should researchers resolve contradictions in solubility or stability data reported for oleyl myristate across studies?
Methodological Answer:
- Step 1: Cross-validate experimental conditions (e.g., solvent purity, temperature control, measurement techniques).
- Step 2: Use standardized protocols (e.g., OECD guidelines) for reproducibility.
- Step 3: Apply statistical tools (e.g., ANOVA) to assess variability between datasets .
- Step 4: Consult primary sources (e.g., NIST databases) over vendor-provided data to minimize bias .
Q. Q5. What strategies are effective for analyzing oleyl myristate's role in emulsification using in silico and in vitro approaches?
Methodological Answer:
- In Silico:
- Predict HLB values using group contribution methods.
- Simulate interfacial tension reduction via MD .
- In Vitro:
Methodological and Literature Review
Q. Q6. How to design a literature review strategy for oleyl myristate that prioritizes authoritative sources?
Methodological Answer:
Q. Q7. What ethical and statistical considerations are critical when designing oleyl myristate studies involving human-derived cells?
Methodological Answer:
- Ethics: Obtain IRB approval for cell-line sourcing; document consent if using primary cells .
- Statistics:
- Collaborate with a statistician to determine sample size (power analysis).
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
